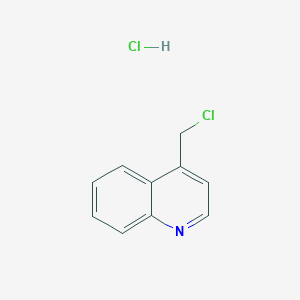

4-(Chloromethyl)quinoline hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSBVZQGDUCJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629509 | |

| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-57-7 | |

| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 4-Methylpyridine

4-Methylpyridine is oxidized to 4-picolinic acid using potassium permanganate (KMnO₄) in water at 75–80°C for 35 minutes. The molar ratio of 4-methylpyridine to KMnO₄ is 1:2.1–2.3. After acidification with HCl, 4-picolinic acid is isolated by filtration (82% yield).

Esterification with Methanol

4-Picolinic acid reacts with methanol under acidic conditions (e.g., H₂SO₄) to form methyl pyridine-4-carboxylate. The molar ratio of 4-picolinic acid to methanol is 1:1.3.

Reduction to 4-Pyridinemethanol

Methyl pyridine-4-carboxylate is reduced using sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in a tetrahydrofuran (THF)-toluene solvent system at 0–5°C. Thin-layer chromatography confirms completion after 3–4 hours.

Chlorination with Thionyl Chloride

4-Pyridinemethanol reacts with SOCl₂ in methanol at a molar ratio of 1:1.1–1.3. The reaction is monitored by TLC, and the product is filtered to yield 4-(chloromethyl)pyridine hydrochloride (82% molar yield).

Direct Chlorination of Quinoline Derivatives

Phosphorus Pentachloride (PCl₅) Mediated Chlorination

A mixture of 2,8-dimethyl-4-chloroquinoline and PCl₅ in carbon tetrachloride (CCl₄) is refluxed for 2.5 hours. The product, 2-chloromethyl-8-methyl-4-chloroquinoline hydrochloride, is isolated via filtration and chromatography (25% yield).

Phosphorus Trichloride (PCl₃) Catalyzed Chlorination Under Light

Quinoline derivatives (e.g., 3,7-dichloro-8-methylquinoline) are chlorinated using Cl₂ gas under tungsten-iodine lamp irradiation with PCl₃ as a catalyst. Reaction conditions: 100–150°C for 24–72 hours. The product is hydrolyzed and purified to yield 4-(chloromethyl)quinoline hydrochloride (79–94% yield).

Phosphorus Oxychloride (POCl₃) and Iodine Catalysis

A mixture of POCl₃ and iodine is heated to 93–95°C, followed by the addition of a quinoline precursor. After cooling, the product is precipitated with sodium bisulfite (NaHSO₃) and crystallized from methanol (98% purity).

Comparative Analysis of Methods

Optimization Strategies

-

Catalyst Selection : PCl₃ increases reaction rates and selectivity during side-chain chlorination.

-

Solvent Systems : Polar solvents (e.g., methanol, THF) improve solubility of intermediates.

-

Temperature Control : Maintaining 75–80°C during oxidation minimizes byproducts.

Challenges and Limitations

-

Low Yields in Direct Chlorination : Competing side reactions (e.g., ring chlorination) reduce efficiency.

-

Harsh Conditions : High temperatures and corrosive reagents (e.g., POCl₃) require specialized equipment.

Industrial Applications

This compound is critical for synthesizing:

Chemical Reactions Analysis

4-(Chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Applications in Scientific Research

4-(Chloromethyl)quinoline hydrochloride has several notable applications:

Organic Synthesis

- Intermediates in Drug Development : The compound is frequently used as an intermediate in synthesizing various pharmaceuticals, including antimalarial agents. Its ability to participate in Suzuki–Miyaura cross-coupling reactions facilitates the formation of complex organic molecules .

- Building Blocks for Bioactive Compounds : It acts as a precursor for synthesizing biologically active molecules, contributing to research in medicinal chemistry.

Biological Research

- Antimalarial Activity : Studies have highlighted the potential of quinoline derivatives, including this compound, in developing new antimalarial drugs. For instance, related compounds have shown activity against Plasmodium falciparum, with ongoing research aimed at improving their pharmacokinetic profiles and efficacy .

- Mechanistic Studies : The compound is utilized to explore biochemical pathways involving quinoline derivatives, which can influence various biological processes.

Industrial Applications

- Dyes and Pigments : Beyond pharmaceuticals, this compound finds use in producing dyes and pigments due to its stable aromatic structure.

- Agrochemicals : The compound serves as an important intermediate in synthesizing agrochemicals, contributing to agricultural research and development.

Case Study 1: Antimalarial Quinoline Derivatives

Research has demonstrated that derivatives of quinoline, including those synthesized from this compound, exhibit potent antimalarial activity. A study reported the synthesis of quinoline-4-carboxamide derivatives that showed significant efficacy against Plasmodium berghei in mouse models, leading to further exploration of their potential as therapeutic agents .

Case Study 2: Development of Industrial Chemicals

A patent on chloromethyl quinoline derivatives outlines methods for preparing various active pharmaceutical ingredients (APIs) from this compound. This highlights its role not only as an intermediate but also as a compound with direct applications in drug formulation .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)quinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

2-(Chloromethyl)quinoline Hydrochloride

- Structure : Chloromethyl group at the 2-position.

- CAS RN : 3747-74-8

- Physical Properties : Melting point = 183–187°C .

- Applications : Used in synthesizing heterocyclic ligands and catalysts. Positional differences influence steric effects and electronic distribution, altering reactivity in cross-coupling reactions compared to the 4-isomer .

3-(Chloromethyl)quinoline Hydrochloride

- Structure : Chloromethyl group at the 3-position.

- CAS RN : 21863-56-9

- Molecular Weight : 214.09 g/mol (identical to 4-isomer).

- Applications : Serves as a precursor for antitumor agents and kinase inhibitors. The 3-position chloromethyl group may hinder planar stacking interactions in target binding compared to the 4-isomer .

Key Difference : Positional isomerism significantly impacts molecular interactions. The 4-position offers optimal geometry for drug-receptor binding in many pharmaceuticals, whereas 2- and 3-isomers are less commonly utilized in medicinal chemistry .

Substituted Quinolines with Additional Functional Groups

4-Chloro-6,7-dimethoxyquinoline

- Structure : Chloro at 4-position; methoxy at 6- and 7-positions.

- Synthesis : Reacting 6,7-dimethoxynaphthalen-1-ol with POCl₃ yields the product (70% purity via HPLC) .

- Physical Properties : Melting point = 403–404 K; planar molecular geometry with intramolecular C–H∙∙∙Cl interactions .

- Applications : Methoxy groups enhance solubility and electron density, making this compound a candidate for fluorescent probes or antimalarial agents.

4-Chloro-2-propyl-8-trifluoromethylquinoline Hydrochloride

- Structure : Chloro at 4-position; propyl and trifluoromethyl groups at 2- and 8-positions.

- CAS RN : 1204811-94-8

Key Difference : Bulky substituents (e.g., trifluoromethyl) reduce reactivity but enhance pharmacokinetic properties, whereas smaller groups (e.g., chloromethyl) prioritize synthetic versatility .

Functional Group Variants

6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride

- Structure: Hydrazino (–NHNH₂) at 4-position; chloro and methyl at 6- and 2-positions.

- Molecular Formula : C₁₀H₁₁Cl₂N₃

- Applications: The hydrazino group enables condensation reactions for azole or triazole synthesis, diverging from the alkylation pathways of 4-(chloromethyl)quinoline .

4-Aminomethylquinoline Hydrochloride

- Structure: Aminomethyl (–CH₂NH₂) at 4-position.

- Similarity Score: 0.88 (vs. 4-(chloromethyl)quinoline hydrochloride) .

- Applications: The amino group facilitates conjugation with carboxylic acids or electrophiles, contrasting with the chloromethyl group’s role in nucleophilic substitutions .

Comparative Data Table

| Compound Name | CAS RN | Molecular Formula | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 4-(Chloromethyl)quinoline HCl | Not specified | C₁₀H₉Cl₂N | Not reported | Pharmaceutical intermediates |

| 2-(Chloromethyl)quinoline HCl | 3747-74-8 | C₁₀H₉Cl₂N | 183–187 | Ligand synthesis |

| 3-(Chloromethyl)quinoline HCl | 21863-56-9 | C₁₀H₉Cl₂N | Not reported | Kinase inhibitors |

| 4-Chloro-6,7-dimethoxyquinoline | Not specified | C₁₁H₁₀ClNO₂ | 130–131 | Fluorescent probes |

| 6-Chloro-4-hydrazino-2-methylquinoline HCl | 1170041-05-0 | C₁₀H₁₁Cl₂N₃ | Not reported | Azole/triazole synthesis |

Biological Activity

4-(Chloromethyl)quinoline hydrochloride is a synthetic compound derived from quinoline, a heterocyclic aromatic organic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chloromethyl group attached to the 4-position of the quinoline ring. The chemical structure can be represented as follows:

- Chemical Formula : C₉H₈ClN

- CAS Number : 1822-57-7

This compound is soluble in water and exhibits properties typical of quinoline derivatives, such as lipophilicity, which influences its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : Quinoline derivatives often inhibit specific enzymes, leading to altered metabolic pathways. For instance, they may inhibit topoisomerases, which are crucial for DNA replication and repair .

- Antimicrobial Activity : Compounds in the quinoline family have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi .

- Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Biological Activities

The biological activities associated with this compound include:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of tumor cells in vitro and in vivo. It has been linked to mechanisms involving DNA intercalation and disruption of cell division .

- Antimicrobial Effects : The compound exhibits broad-spectrum antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antibiotics .

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

- Antitumor Efficacy : A study published in Pharmaceutical Biology reported that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Antimicrobial Activity : In a comparative study, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics like penicillin .

- Anti-inflammatory Study : Research highlighted its potential in reducing inflammation in animal models of arthritis by decreasing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a promising therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.